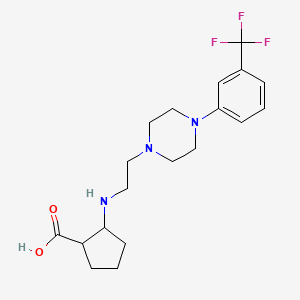
2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific conditions to introduce the trifluoromethyl group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its binding affinity and activity at target sites. The piperazine ring may interact with various receptors or enzymes, modulating their function and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and has similar structural features.
4-Trifluoromethoxyphenylboronic acid: Another compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a cyclopentanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
82608-10-4 |
|---|---|
Molecular Formula |
C19H26F3N3O2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H26F3N3O2/c20-19(21,22)14-3-1-4-15(13-14)25-11-9-24(10-12-25)8-7-23-17-6-2-5-16(17)18(26)27/h1,3-4,13,16-17,23H,2,5-12H2,(H,26,27) |
InChI Key |
RUUNBZUOZLMYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)NCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


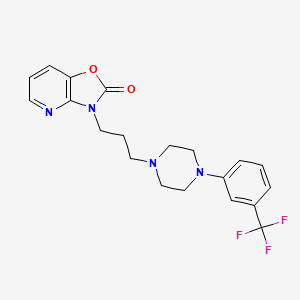
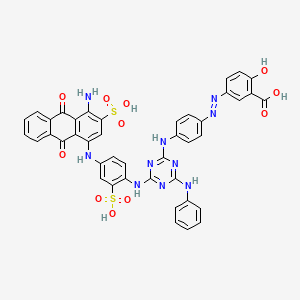

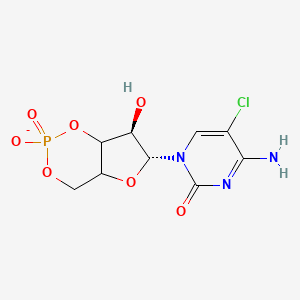
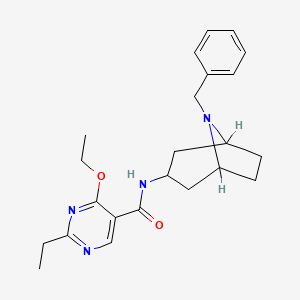

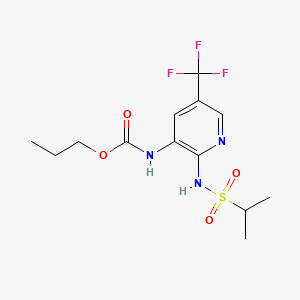

![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

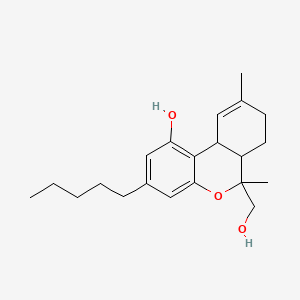


![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)
